

# Application Notes and Protocols: Lauroyl-L-carnitine Chloride in Metabolomics Research

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## Compound of Interest

Compound Name: *Lauroyl-L-carnitine chloride*

Cat. No.: *B590597*

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## Introduction

**Lauroyl-L-carnitine chloride**, the ester of lauric acid and L-carnitine, is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent beta-oxidation and energy production. In metabolomics research, **Lauroyl-L-carnitine chloride** serves as a valuable tool to investigate fatty acid metabolism, mitochondrial function, and the cellular response to metabolic stress. Its surfactant properties also allow for its use in studies requiring the permeabilization of cell membranes.<sup>[1]</sup> This document provides detailed application notes and experimental protocols for the use of **Lauroyl-L-carnitine chloride** in metabolomics research.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **Lauroyl-L-carnitine chloride** is essential for its effective use in experimental settings.

Property	Value
Molecular Formula	C <sub>19</sub> H <sub>38</sub> ClNO <sub>4</sub>
Molecular Weight	380.0 g/mol
Appearance	White to off-white solid
Solubility	Soluble in water and methanol
Storage	Store at -20°C

## Biological Significance and Applications in Metabolomics

**Lauroyl-L-carnitine chloride** is an integral component of the carnitine shuttle system, which is essential for the mitochondrial import and subsequent beta-oxidation of long-chain fatty acids. As such, it is a key tool for a variety of applications in metabolomics research:

- **Probing Fatty Acid Oxidation (FAO):** By introducing exogenous Lauroyl-L-carnitine, researchers can directly study the flux through the FAO pathway. This allows for the investigation of enzymatic activities within the beta-oxidation spiral and the overall capacity of mitochondria to metabolize fatty acids.
- **Investigating Mitochondrial Dysfunction:** Abnormalities in acylcarnitine metabolism are hallmarks of various inherited and acquired metabolic disorders. Using **Lauroyl-L-carnitine chloride** in cellular or animal models can help to elucidate the metabolic consequences of mitochondrial dysfunction.
- **Studying Metabolic Reprogramming:** Cancer cells and immune cells often exhibit altered metabolic phenotypes. **Lauroyl-L-carnitine chloride** can be used to explore the role of fatty acid metabolism in these processes and to identify potential therapeutic targets.
- **Cell Permeabilization:** Due to its surfactant properties, Lauroyl-L-carnitine has been used to permeabilize cell membranes for the delivery of polar molecules.<sup>[1]</sup>

## Data Presentation: Representative Acylcarnitine Profile Changes

While specific quantitative data for **Lauroyl-L-carnitine chloride** treatment is not readily available in published literature, the following tables represent the expected changes in the acylcarnitine profile based on a study of L-carnitine supplementation in a patient with a multiple acyl-coenzyme A dehydrogenation defect.<sup>[2]</sup> This data serves as a guide to the types of metabolic shifts that can be anticipated when modulating the carnitine pool.

Table 1: Serum Acylcarnitine Concentrations (μmol/L) Before and After L-carnitine Supplementation<sup>[2]</sup>

Acylcarnitine Species	Before Supplementation	After Supplementation
Free Carnitine (C0)	25.8	45.1
Acetylcarnitine (C2)	5.2	10.3
Propionylcarnitine (C3)	0.4	1.1
Butyrylcarnitine (C4)	0.1	0.3
Isovalerylcarnitine (C5)	0.1	0.4
Octanoylcarnitine (C8)	<0.1	<0.1
Decanoylcarnitine (C10)	<0.1	0.1
Dodecanoylcarnitine (C12)	<0.1	0.1
Tetradecanoylcarnitine (C14)	0.1	0.2
Hexadecanoylcarnitine (C16)	0.2	0.4
Octadecanoylcarnitine (C18)	0.2	0.3

Table 2: Urine Acylcarnitine Concentrations (μmol/L) Before and After L-carnitine Supplementation<sup>[2]</sup>

Acylcarnitine Species	Before Supplementation	After Supplementation
Free Carnitine (C0)	102.3	254.7
Acetylcarnitine (C2)	15.6	89.2
Propionylcarnitine (C3)	1.2	10.5
Butyrylcarnitine (C4)	0.4	3.8
Isovalerylcarnitine (C5)	0.3	4.1
Octanoylcarnitine (C8)	0.1	0.2
Decanoylcarnitine (C10)	0.1	0.3
Dodecanoylcarnitine (C12)	0.1	0.2
Tetradecanoylcarnitine (C14)	0.1	0.3
Hexadecanoylcarnitine (C16)	0.2	0.5
Octadecanoylcarnitine (C18)	0.2	0.4

## Experimental Protocols

### Protocol 1: In Vitro Treatment of Adherent Cell Lines with Lauroyl-L-carnitine Chloride for Metabolomics Analysis

Objective: To investigate the impact of **Lauroyl-L-carnitine chloride** on the cellular metabolome of adherent cells.

Materials:

- Adherent cell line of interest (e.g., HepG2, C2C12)
- Complete cell culture medium
- **Lauroyl-L-carnitine chloride**
- Phosphate-buffered saline (PBS), ice-cold

- Methanol (LC-MS grade), pre-chilled to -80°C
- Water (LC-MS grade)
- Cell scraper
- Microcentrifuge tubes
- Centrifuge capable of 4°C and >12,000 x g
- Nitrogen evaporator or vacuum concentrator

Procedure:

- Cell Culture and Treatment:
  - Plate cells in 6-well plates and grow to desired confluency (typically 80-90%).
  - Prepare a stock solution of **Lauroyl-L-carnitine chloride** in a suitable solvent (e.g., sterile water or DMSO).
  - Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). Include a vehicle control.
  - Remove the old medium from the cells and replace it with the treatment or control medium.
  - Incubate for the desired period (e.g., 4, 12, 24 hours).
- Metabolite Quenching and Extraction:
  - Place the 6-well plates on ice.
  - Aspirate the culture medium.
  - Quickly wash the cells twice with 1 mL of ice-cold PBS per well.
  - Add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolism and extract metabolites.

- Scrape the cells from the well surface using a cell scraper.
- Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
- Sample Processing:
  - Vortex the tubes for 30 seconds.
  - Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
  - Carefully transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.
  - Dry the metabolite extract using a nitrogen evaporator or a vacuum concentrator.
  - Store the dried metabolite pellets at -80°C until analysis.
- Sample Reconstitution:
  - Prior to LC-MS analysis, reconstitute the dried extracts in a suitable solvent, such as 50% methanol in water, containing internal standards for quality control.

## Protocol 2: LC-MS/MS Analysis of Acylcarnitines

Objective: To quantify Lauroyl-L-carnitine and other acylcarnitines in biological samples. This protocol is adapted from a method for the analysis of a broad range of acylcarnitines.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water

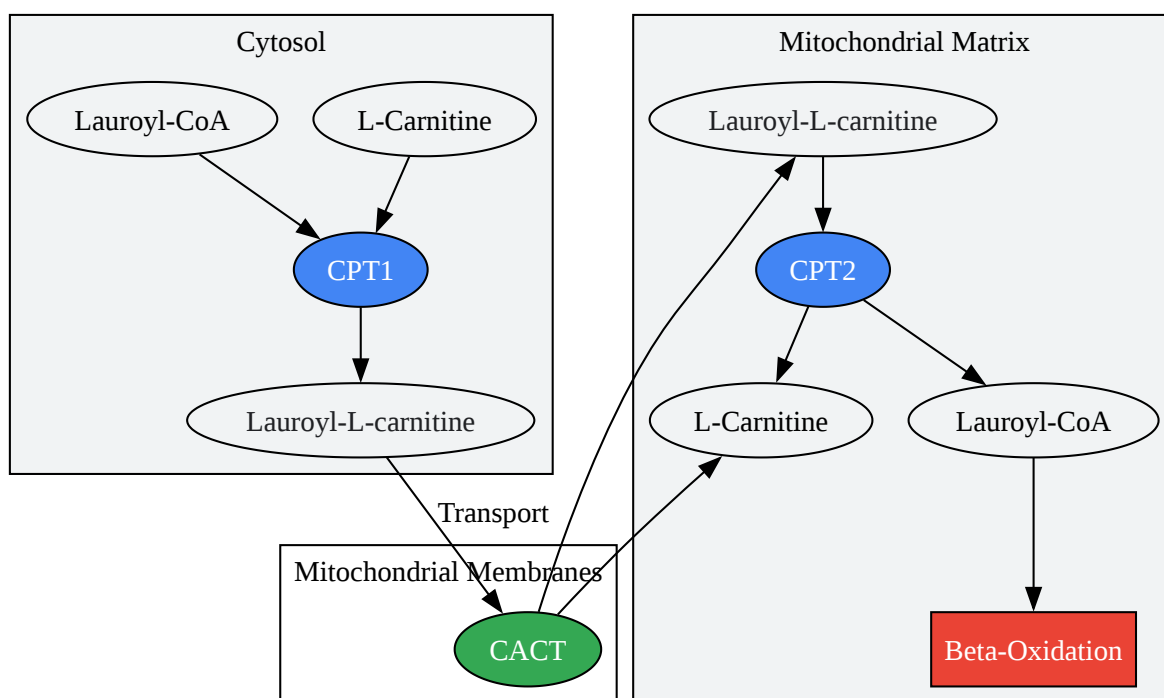
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
  - 0-1 min: 5% B
  - 1-10 min: Linear gradient to 95% B
  - 10-12 min: Hold at 95% B
  - 12-12.1 min: Return to 5% B
  - 12.1-15 min: Re-equilibration at 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

#### MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion Scan: Monitor for the precursor of m/z 85 (a characteristic fragment of carnitine esters).
- MRM Transitions:
  - Lauroyl-L-carnitine (C12): Precursor m/z 344.3 → Product m/z 85.1
  - Include other acylcarnitine transitions of interest (e.g., C0, C2, C4, C16, C18).
  - Use stable isotope-labeled internal standards for each acylcarnitine where possible for accurate quantification.

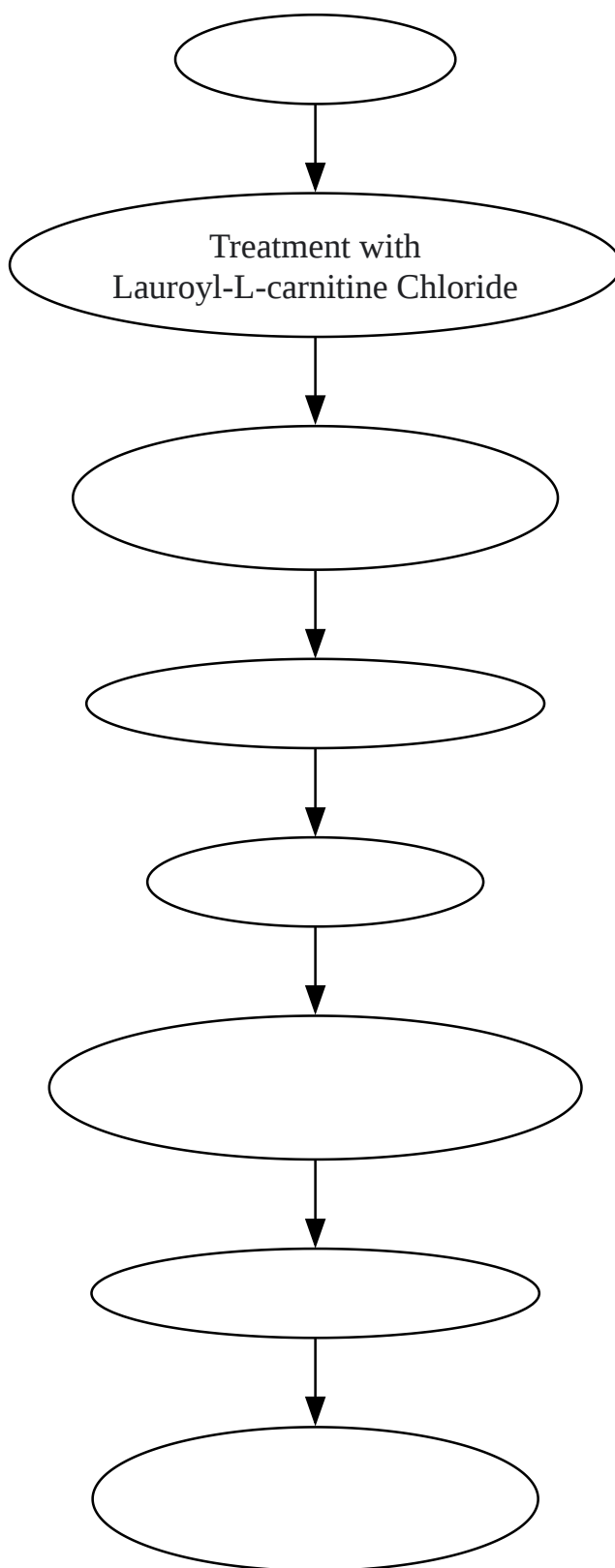
## Mandatory Visualizations

### Signaling Pathways and Experimental Workflows

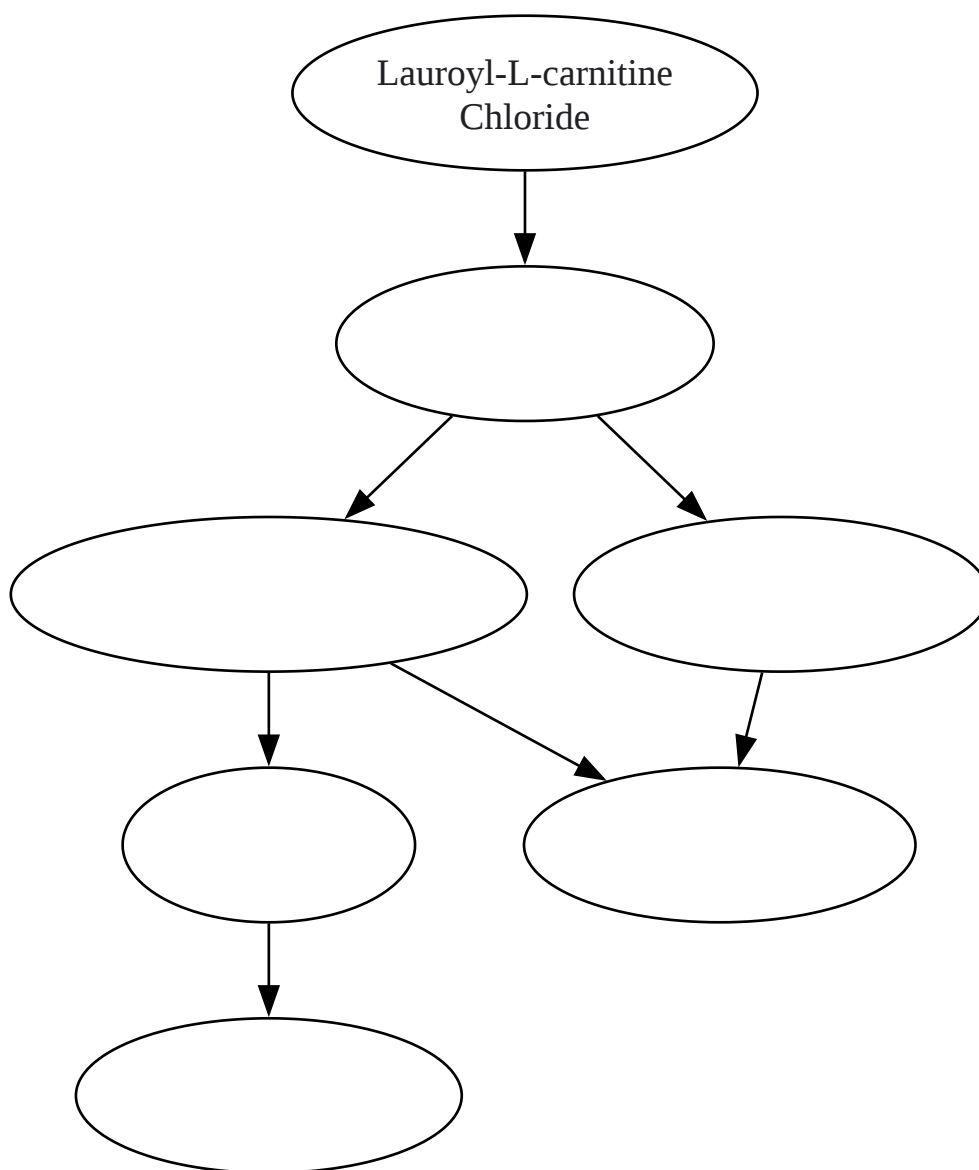


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